molecular formula C21H17BrFN5OS B2713531 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897758-97-3

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Katalognummer: B2713531
CAS-Nummer: 897758-97-3
Molekulargewicht: 486.36
InChI-Schlüssel: SPHUGWMPLKEHFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Key structural elements include:

  • 6-((4-bromobenzyl)thio): A bulky brominated benzylthio group at position 6, which may enhance lipophilicity and influence receptor binding.
  • 4-fluorobenzamide: A fluorinated aromatic ring that could improve metabolic stability and bioavailability .

Eigenschaften

IUPAC Name

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5OS/c22-16-5-1-14(2-6-16)13-30-20-10-9-18-25-26-19(28(18)27-20)11-12-24-21(29)15-3-7-17(23)8-4-15/h1-10H,11-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUGWMPLKEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide (CAS Number: 897758-97-3) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17BrFN5OSC_{21}H_{17}BrFN_5OS with a molecular weight of 486.4 g/mol. The compound features a bromobenzyl group, a thioether linkage, and a triazole-pyridazine core structure, which are known to influence its biological properties.

PropertyValue
CAS Number897758-97-3
Molecular FormulaC21H17BrFN5OSC_{21}H_{17}BrFN_5OS
Molecular Weight486.4 g/mol
Functional GroupsBromobenzyl, Thioether, Triazole

The biological activity of N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is believed to arise from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Similar compounds have demonstrated the potential to affect multiple biochemical pathways related to cell signaling and apoptosis.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For example:

  • Case Study : A related compound with structural similarities exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cell lines . While specific data on N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is limited, the presence of the triazole ring suggests potential for similar antitumor effects.

Pharmacological Activities

The compound's pharmacological profile may include:

  • Antimicrobial Activity : Compounds with similar structures have shown moderate to significant antimicrobial effects against various pathogens .
  • Inhibition of Kinases : The structural characteristics imply potential inhibition of kinases involved in cancer progression .
  • COX Inhibition : Related compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .

In Silico Studies

In silico modeling has been employed to predict the pharmacokinetics and drug-likeness of N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide. These studies suggest favorable absorption and distribution characteristics based on Lipinski’s rule of five .

Wissenschaftliche Forschungsanwendungen

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide has shown promise in several areas:

  • Anticancer Activity : Research indicates that compounds with similar structures often exhibit significant inhibitory effects on cancer cell proliferation. The mechanism may involve the inhibition of specific kinases associated with tumor growth and survival pathways.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its structural components may disrupt cellular processes in pathogens, leading to antimicrobial activity.
  • Neuroprotective Effects : Some studies suggest that derivatives of triazolopyridazine can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Cancer Cell Lines :
    • In vitro studies have demonstrated that N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity compared to standard chemotherapeutic agents.
  • Antimicrobial Assays :
    • The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays. Minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(4-bromobenzylthio), 3-ethyl-4-fluorobenzamide Potential GABAA modulation or cytotoxicity (inferred from structural analogs)
TPA023 [1,2,4]triazolo[4,3-b]pyridazine 3-(2-fluorophenyl), 6-(triazolylmethoxy), 7-tert-butyl GABAA α2/α3 subtype-selective agonist; non-sedating anxiolytic
L838417 [1,2,4]triazolo[4,3-b]pyridazine 3-(2,5-difluorophenyl), 6-(triazolylmethoxy), 7-tert-butyl GABAA α2/α3/α5 partial agonist; minimal sedation
Compound 24 () [1,2,4]triazolo[4,3-b]pyridazine Unspecified substituents (synthesized via ethyl N-benzoyl-glycinate derivatives Cytotoxic against Hep cell line (IC50 not provided; weaker than adriamycin)
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromene, 2-fluoro-N-isopropylbenzamide Not explicitly stated; likely kinase inhibitor or cytotoxic agent (common for pyrimidines)
Compounds (e.g., Compound 1) Benzamide derivatives Varied substituents (nitrophenyl, oxadiazolylmethylthio, thienylmethylthio) Anticancer, antiviral, antiplatelet applications

Key Comparative Insights

Core Heterocycle Differences: The target compound’s triazolopyridazine core is shared with TPA023 and L838417 (GABAA modulators), whereas Example 53 () uses a pyrazolopyrimidine core, which may target kinases or growth pathways .

Substituent Effects :

  • Bromine vs. Fluorine : The 4-bromobenzylthio group in the target compound may enhance lipophilicity and receptor binding compared to TPA023’s 2-fluorophenyl group, which prioritizes α2/α3 selectivity .
  • Amide Linkers : The ethyl-4-fluorobenzamide linker in the target compound contrasts with TPA023’s triazolylmethoxy group, suggesting divergent interactions with GABAA or other targets .

Biological Activity :

  • Cytotoxicity : Compound 24 () demonstrates cytotoxicity against Hep cells, though weaker than adriamycin. The target compound’s bromine and fluorine substituents could enhance cell penetration and potency .
  • GABAA Modulation : TPA023 and L838417 show subtype selectivity (α2/α3 vs. α5), while the target compound’s benzamide group may confer unique binding to these or other CNS targets .

Synthetic Routes :

  • Triazolopyridazines (e.g., target compound, TPA023) are synthesized via annulation of triazole rings onto pyridazine precursors, as described in .
  • Benzamide derivatives () are typically assembled via amide coupling of substituted benzoyl chlorides with amines .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

Methodological Answer: The synthesis typically involves:

Thioether Formation : Reacting 6-mercapto-[1,2,4]triazolo[4,3-b]pyridazine with 4-bromobenzyl bromide in anhydrous acetonitrile under reflux (80°C, 4 hours) to form the thioether intermediate .

Ethylamine Coupling : Introducing the ethylamine linker via nucleophilic substitution or reductive amination.

Benzamide Attachment : Coupling the intermediate with 4-fluorobenzoyl chloride using a base (e.g., potassium carbonate) in dichloromethane at room temperature .

Q. Key Intermediates :

  • 6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • N-(2-aminoethyl)-4-fluorobenzamide

Q. Reference Table :

StepReagents/ConditionsYield (%)Reference
Thioether formation4-bromobenzyl bromide, acetonitrile, 80°C65–75
Benzamide coupling4-fluorobenzoyl chloride, K₂CO₃, DCM70–85

Q. Which spectroscopic and analytical methods validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the triazolo-pyridazine core (δ 8.2–8.7 ppm for aromatic protons), thioether linkage (δ 4.3–4.5 ppm for –SCH₂–), and fluorobenzamide (δ 7.1–7.9 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (e.g., m/z 512.2 for C₂₂H₁₈BrFN₅OS) .
  • X-ray Crystallography (if available): Resolve crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve thioether linkage yield?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (acetonitrile vs. DMF) to enhance nucleophilicity of the mercapto group .
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Temperature Control : Lower temperatures (50–60°C) may reduce side reactions (e.g., oxidation of –SH to –S–S–) .

Q. Data Contradiction :

  • reports 65–75% yield in acetonitrile at 80°C, while similar reactions in DMF () show lower yields (50–60%) due to competitive side reactions.

Q. What strategies resolve byproducts from incomplete coupling or oxidation?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted 4-fluorobenzoyl chloride or oxidized byproducts .
  • LC-MS Analysis : Identify byproducts (e.g., m/z 498.1 for des-bromo derivatives) and adjust stoichiometry .
  • Reductive Quenching : Add sodium thiosulfate post-reaction to reduce disulfide byproducts .

Q. How do computational methods aid in understanding this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model the thioether bond’s electronic environment (e.g., bond dissociation energy) to predict stability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
  • Solvent Modeling : Use COSMO-RS to predict solubility in reaction media .

Q. Reference Table :

Computational TaskSoftware/ToolKey Insight
DFT OptimizationGaussian 16Triazolo-pyridazine core has high aromatic stabilization
Docking StudiesAutoDock VinaFluorobenzamide moiety enhances binding to hydrophobic pockets

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.